molecular formula C8H9ClF3N B2845494 1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine hcl CAS No. 2089651-00-1

1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine hcl

Cat. No.: B2845494
CAS No.: 2089651-00-1
M. Wt: 211.61
InChI Key: FASWEAMMCPQTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H10F2NCl

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine HCl can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorophenylacetonitrile with hydrogen fluoride (HF) in the presence of a suitable catalyst, followed by hydrolysis and acidification to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine HCl undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various fluorinated phenyl derivatives, amines, and other functionalized compounds.

Scientific Research Applications

1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine HCl has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including its effects on neurotransmitter systems.

  • Medicine: It is being investigated for its potential therapeutic applications in treating various medical conditions.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine HCl exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine HCl is unique compared to other similar compounds due to its specific fluorine substitution pattern and amine functionality. Similar compounds include:

  • 1-(4-Fluorophenyl)piperazine

  • 1-(4-Chlorophenyl)piperazine

  • 1-(4-Methylphenyl)piperazine

These compounds differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2,2-difluoro-1-(4-fluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASWEAMMCPQTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.